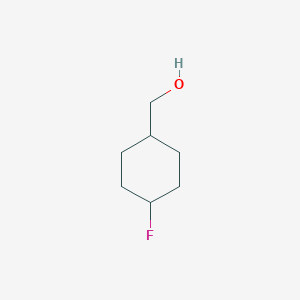

(4-Fluorocyclohexyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorocyclohexyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13FO/c8-7-3-1-6(5-9)2-4-7/h6-7,9H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXSTEREIVGSPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 4 Fluorocyclohexyl Methanol

Oxidation Reactions of the Primary Alcohol Moiety

The primary alcohol group of (4-fluorocyclohexyl)methanol is amenable to oxidation to yield aldehydes and carboxylic acids, which are valuable intermediates in organic synthesis.

Controlled Oxidation to Aldehydes and Carboxylic Acids

The oxidation of primary alcohols to aldehydes requires carefully controlled conditions to prevent over-oxidation to the carboxylic acid. chemguide.co.ukpassmyexams.co.uk Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), a mild oxidant that typically stops at the aldehyde stage. youtube.com For the synthesis of the corresponding carboxylic acid, stronger oxidizing agents such as potassium dichromate(VI) in acidic solution are employed, often with heating under reflux to ensure complete conversion. chemguide.co.uklibretexts.org

For instance, the oxidation of cyclohexylthis compound to the corresponding ketone has been achieved using Dess-Martin periodinane. google.com While this is a secondary alcohol, the principle of using specific oxidizing agents to achieve a desired oxidation state is the same for primary alcohols like this compound.

The general schemes for these oxidations are as follows:

| Reactant | Oxidizing Agent | Product |

|---|---|---|

| This compound | Mild Oxidant (e.g., PCC) | (4-Fluorocyclohexyl)carbaldehyde |

| This compound | Strong Oxidant (e.g., K2Cr2O7/H2SO4) | 4-Fluorocyclohexanecarboxylic acid |

Examination of Regioselectivity and Stereoselectivity in Oxidative Processes

The presence of the fluorine atom on the cyclohexane (B81311) ring can influence the reactivity and selectivity of the oxidation process. The electron-withdrawing nature of fluorine can affect the electron density at the alcohol carbon, potentially altering the reaction rate compared to its non-fluorinated analog.

In studies of related fluorinated systems, the stereochemistry of the ring substituents has been shown to direct the outcome of reactions. ucl.ac.uksci-hub.se For this compound, which exists as cis and trans isomers, the spatial orientation of the fluorine atom relative to the hydroxymethyl group could influence the approach of the oxidizing agent. This may lead to different reaction rates or selectivities for the two diastereomers. However, detailed studies specifically examining the regioselectivity and stereoselectivity of the oxidation of this compound isomers are not extensively documented in the provided search results.

Nucleophilic Substitution and Derivatization at the Methanol (B129727) Carbon

The hydroxyl group of this compound can be converted into a good leaving group, facilitating nucleophilic substitution reactions to introduce a variety of functional groups. rammohancollege.ac.inbyjus.comlibretexts.org

Synthesis of Halogenated Derivatives from the Alcohol Functionality

The primary alcohol can be converted to its corresponding halide, such as a bromide or chloride. This is a common strategy to activate the molecule for subsequent nucleophilic substitution reactions. Standard methods for this transformation include reaction with reagents like thionyl chloride (SOCl₂) for chlorides or phosphorus tribromide (PBr₃) for bromides.

A study on the synthesis of 3-halogenated 2-CF3-indoles demonstrates the general principle of halogenating a molecule to create a reactive intermediate for further derivatization. mdpi.com While not directly involving this compound, this highlights a common synthetic strategy.

Formation of Ethers, Esters, and Amines

Ethers: Ethers can be synthesized from this compound via the Williamson ether synthesis. libretexts.orgyoutube.com This involves deprotonating the alcohol to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. fluorine1.ru Alternatively, acid-catalyzed dehydration of the alcohol at lower temperatures can lead to symmetrical ethers, though this is less controlled for producing unsymmetrical ethers. libretexts.org Alkoxymercuration-demercuration of an alkene with this compound could also yield ethers. libretexts.orgmasterorganicchemistry.com

Esters: Esterification of this compound can be achieved by reacting it with a carboxylic acid under acidic catalysis (Fischer esterification) or with a more reactive carboxylic acid derivative like an acyl chloride or an acid anhydride (B1165640) for a more vigorous reaction. organic-chemistry.orggoogle.comlibretexts.org The use of acyl chlorides, for instance, provides a rapid and often irreversible reaction at room temperature. libretexts.org

Amines: The synthesis of amines from this compound typically involves a two-step process. First, the alcohol is converted to a good leaving group, such as a tosylate or a halide. This is followed by nucleophilic substitution with ammonia (B1221849) or a primary or secondary amine. pressbooks.puborganic-chemistry.org Reductive amination of the corresponding aldehyde, (4-fluorocyclohexyl)carbaldehyde, with an amine in the presence of a reducing agent is another powerful method for amine synthesis. pressbooks.pubmdpi.com

| Derivative | Synthetic Method | Reagents |

|---|---|---|

| Ether | Williamson Ether Synthesis | 1. NaH, 2. R-X |

| Ester | Fischer Esterification | R-COOH, H+ catalyst |

| Amine | Nucleophilic Substitution | 1. TsCl, py, 2. R2NH |

Reactions Involving the Fluorocyclohexyl Ring System

The fluorocyclohexyl ring itself can participate in chemical reactions, although these are generally less common than reactions at the more reactive primary alcohol. The fluorine atom can potentially act as a leaving group in nucleophilic substitution reactions, though this typically requires harsh conditions. evitachem.com

In some cases, the presence of the fluorine atom can direct the stereochemical outcome of reactions on the ring. For example, in the hydrogenation of fluorinated aromatic precursors, the fluorine can influence the diastereoselectivity of the reduction. dicp.ac.cn While not a reaction of the saturated ring, this illustrates the directing effect of fluorine.

Elimination reactions to form a cyclohexene (B86901) derivative are also a possibility, particularly if a suitable leaving group is present on an adjacent carbon. The stability of fluorinated alkenes can be a driving force for such reactions. ontosight.ai

| Compound Name |

|---|

| This compound |

| (4-Fluorocyclohexyl)carbaldehyde |

| 4-Fluorocyclohexanecarboxylic acid |

| Cyclohexylthis compound |

| Pyridinium chlorochromate |

| Potassium dichromate(VI) |

| Dess-Martin periodinane |

| Thionyl chloride |

| Phosphorus tribromide |

| Sodium hydride |

| Acyl chloride |

| Acid anhydride |

| Tosyl chloride |

| Ammonia |

Investigation of Functionalization Reactions on the Cyclohexyl Core

Functionalization reactions of this compound primarily target the reactive hydroxymethyl group. These transformations are essential for synthesizing a variety of derivatives with potential applications in medicinal chemistry and materials science.

Oxidation: The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. For instance, mild oxidizing agents like pyridinium chlorochromate (PCC) would be expected to yield (4-Fluorocyclohexyl)carbaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would likely oxidize the alcohol all the way to 4-Fluorocyclohexanecarboxylic acid. A patent for fluoro-perhexiline compounds describes the oxidation of a similar cyclohexylthis compound to the corresponding ketone using Dess-Martin periodinane, highlighting a common transformation for such alcohols. google.com

Esterification: The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst (like sulfuric acid), is a common method. tamu.educhemguide.co.uk For example, reaction with acetic anhydride or acetyl chloride would produce (4-Fluorocyclohexyl)methyl acetate. Such reactions are fundamental in creating esters with diverse properties. A study on fluorinated aromatic carboxylic acids demonstrated their esterification with methanol using a heterogeneous catalyst, a process that is analogous to the esterification of this compound. rsc.org

Etherification: Synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This would involve deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the alkoxide, which then acts as a nucleophile to attack an alkyl halide.

A summary of potential functionalization reactions is presented in the table below.

| Reaction Type | Reactant | Expected Product | Common Reagents |

| Oxidation (to aldehyde) | This compound | (4-Fluorocyclohexyl)carbaldehyde | Pyridinium chlorochromate (PCC) |

| Oxidation (to carboxylic acid) | This compound | 4-Fluorocyclohexanecarboxylic acid | Potassium permanganate (KMnO₄) |

| Esterification | This compound | (4-Fluorocyclohexyl)methyl ester | Carboxylic acid, Acid catalyst |

| Etherification | This compound | (4-Fluorocyclohexyl)methyl ether | Alkyl halide, Strong base |

Studies on Ring Transformations and Rearrangements

The cyclohexane ring of this compound is generally stable. However, under certain reaction conditions, particularly those involving the formation of carbocationic intermediates, skeletal rearrangements can occur.

Studies on related fluorinated cyclohexane systems have shown that deoxyfluorination reactions can be complicated by rearrangements. For example, the synthesis of a derivative of all-cis phenyl-2,3,5,6-tetrafluorocyclohexane was hampered by aryl migrations via phenonium ion intermediates during reactions with hydrogen fluoride (B91410) reagents. core.ac.ukresearchgate.net While this compound itself does not have an aryl substituent to form a phenonium ion, this highlights the potential for neighboring group participation and rearrangements in fluorinated cyclohexanes, especially if the hydroxyl group is converted into a good leaving group under acidic conditions, leading to a carbocation at the adjacent carbon.

Furthermore, fluoride ion-induced skeletal rearrangements have been observed in perfluorinated cyclic systems. For instance, the reaction of perfluorocyclobutene trimer with cesium fluoride resulted in a surprising rearrangement to a seven-membered ring system. rsc.org While this is a more extreme example with a highly fluorinated system, it underscores the possibility of fluoride influencing ring stability and leading to transformations. Small-ring fluorinated aliphatic hydrocarbons are also known to undergo ring-opening reactions due to their strained structure. alfa-chemistry.com Although the six-membered ring of this compound is not highly strained, reactions that introduce strain or reactive intermediates could potentially lead to ring transformations.

Mechanistic Investigations of Reactions Involving this compound

The mechanisms of reactions involving this compound are of interest, particularly concerning the influence of the fluorine substituent on reaction pathways and the potential for defluorination.

Nucleophilic Substitution Mechanisms: When the hydroxyl group is converted to a good leaving group (e.g., a tosylate), it can be displaced by a nucleophile. The mechanism of this substitution (S(_N)1 or S(_N)2) would be influenced by the solvent, the nucleophile, and the stereochemistry of the substrate. The presence of the fluorine atom at the 4-position can exert an inductive electron-withdrawing effect, which could disfavor the formation of a carbocation at the 1-position (if rearrangement were to occur) and thus influence the likelihood of an S(_N)1 versus an S(_N)2 pathway. In nucleophilic substitution reactions, weaker bases are generally better leaving groups. byjus.com

Defluorination Mechanisms: The carbon-fluorine bond is very strong, but defluorination can occur under certain conditions. Studies on the hydrodefluorination of fluorinated arenes have shown that this can proceed via various mechanisms, including oxidative addition, nucleophilic aromatic substitution, or β-fluorine elimination from an organometallic intermediate. dicp.ac.cn While these are for aromatic systems, they provide insight into potential defluorination pathways. For fluorocyclohexane (B1294287), complete defluorination has been achieved with activated magnesium, leading predominantly to cyclohexene. thieme-connect.de Research on the metabolism of fluorinated compounds has also revealed enzymatic defluorination pathways, which can be oxidative or hydrolytic. nih.gov In some cases, defluorination in the presence of methanol has been observed to occur through different mechanistic pathways depending on the solvent. dicp.ac.cnscribd.com

Esterification Mechanism: The Fischer esterification of this compound with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid, proceeds through a well-established nucleophilic acyl substitution mechanism. chemguide.co.uklibretexts.org The process begins with the protonation of the carboxylic acid, making it more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers follows, leading to the elimination of water and the formation of the ester.

Catalytic Applications in the Chemical Transformations of this compound

While this compound itself is not a widely reported catalyst, its transformations often employ catalytic methods to enhance efficiency and selectivity.

Catalytic Oxidation: The selective oxidation of alcohols is a key industrial process, and various catalysts have been developed for this purpose. wikipedia.org For the oxidation of this compound, transition metal-based catalysts, such as those containing ruthenium, palladium, or copper, could be employed. For example, catalysts used for the selective oxidation of methanol to formaldehyde (B43269) often contain metal oxides like iron molybdate. mdpi.com Silver-based catalysts have also shown high efficiency and stability in methanol oxidation. rsc.org In a broader context, cobalt complexes have been used for the catalytic hydroxylation of alkanes in fluorous solvent systems. nih.govacs.org Such catalytic systems could potentially be adapted for the selective oxidation of the C-H bonds in this compound, although this would be a more complex transformation than the oxidation of the alcohol group. Manganese porphyrin complexes have also been used as catalysts for C-H fluorination. researchgate.net

Catalysis in Esterification: While Fischer esterification is often driven by a stoichiometric amount of a strong acid, catalytic versions using solid acid catalysts or enzymes (lipases) are also common for their ease of separation and milder reaction conditions. A UiO-66-NH(_2) metal-organic framework has been used as a heterogeneous catalyst for the esterification of fluorinated aromatic carboxylic acids with methanol, demonstrating the potential for modern catalytic approaches in transformations involving fluorinated compounds. rsc.org

Catalysis in C-F Bond Functionalization: Though challenging, the catalytic activation and functionalization of C-F bonds is an area of active research. Rhodium-aluminum bimetallic complexes have been shown to catalyze the magnesiation of aryl and even alkyl fluorides, opening up pathways for their further transformation. nih.gov While direct catalytic functionalization of the C-F bond in this compound is not documented, the development of such catalysts could enable novel transformations of this and other fluorinated molecules in the future.

The table below summarizes some catalytic approaches relevant to the transformation of this compound.

| Transformation | Catalyst Type | Example Catalyst/System | Potential Application |

| Alcohol Oxidation | Transition Metal Oxides | Fe₂(MoO₄)₃/MoO₃ | Synthesis of (4-Fluorocyclohexyl)carbaldehyde |

| Alcohol Oxidation | Noble Metal | Silver (Ag) | Synthesis of (4-Fluorocyclohexyl)carbaldehyde |

| Esterification | Heterogeneous Acid | UiO-66-NH₂ | Synthesis of (4-Fluorocyclohexyl)methyl esters |

| C-H Hydroxylation | Homogeneous Metal Complex | Cobalt/Rf-deta | Selective hydroxylation of the cyclohexane ring |

Stereochemical and Conformational Investigations of 4 Fluorocyclohexyl Methanol

Analysis of Chair Conformation and Ring Inversion Dynamics

The cyclohexane (B81311) ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain, making it the most stable arrangement. libretexts.org This chair conformation is not static but undergoes a dynamic process known as ring inversion or chair flipping, where one chair form converts into another. During this process, axial substituents become equatorial, and equatorial substituents become axial. wikipedia.org

Below are typical kinetic and thermodynamic parameters for the ring inversion of cyclohexane, which are expected to be of a similar order of magnitude for (4-Fluorocyclohexyl)methanol, although substitution will influence the precise values.

| Parameter | Approximate Value for Cyclohexane | Unit |

| Gibbs Free Energy of Activation (ΔG‡) | 10.2 | kcal/mol |

| Enthalpy of Activation (ΔH‡) | 10.8 | kcal/mol |

| Entropy of Activation (ΔS‡) | +2.8 | cal/mol·K |

| Rate Constant (k) at 298 K | 1 x 10^5 | s⁻¹ |

Note: These values are for the parent cyclohexane and serve as an illustrative baseline.

The substitution of a hydrogen atom with fluorine on the cyclohexane ring influences the conformational equilibrium. The preference of a substituent for the equatorial position over the axial position is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers. A larger A-value indicates a stronger preference for the equatorial position.

The fluorine atom is relatively small, and its A-value is modest compared to bulkier groups. This is partly due to the long carbon-fluorine bond length, which minimizes steric interactions with other axial hydrogens when the fluorine atom is in the axial position.

| Substituent | A-value (kcal/mol) |

| -F (Fluorine) | ~0.24-0.30 |

| -CH₂OH (Hydroxymethyl) | ~1.7 (estimated) |

The A-value for the hydroxymethyl group is estimated to be similar to that of a methyl group.

Axial-Equatorial Equilibrium of Substituents

In this compound, both the fluorine atom and the hydroxymethyl group can occupy either an axial or an equatorial position. The equilibrium between the different conformers is governed by the energetic favorability of having these substituents in either orientation.

The anomeric effect traditionally refers to the preference for an axial orientation of a heteroatomic substituent adjacent to a heteroatom within a ring. While this compound does not fit the classic definition, related phenomena, sometimes termed "pseudo-anomeric effects," have been observed in fluorinated cyclohexanes. These effects can arise from electrostatic interactions, such as those between the polarized C-F bond and other parts of the molecule. For instance, attractive 1,3-diaxial interactions between polarized C-H bonds and an oxygen atom have been reported to stabilize axial conformers in related systems. In the context of this compound, while a classical anomeric effect is not at play, subtle electrostatic interactions involving the C-F bond could slightly influence the conformational equilibrium, though these are generally considered minor compared to steric effects in 1,4-disubstituted systems.

The primary determinant of the axial-equatorial equilibrium in substituted cyclohexanes is steric hindrance. Substituents in the axial position experience destabilizing 1,3-diaxial interactions with the other two axial hydrogens on the same side of the ring. libretexts.org The magnitude of this steric strain is reflected in the substituent's A-value.

For this compound, we must consider the A-values of both the fluorine and the hydroxymethyl groups. The hydroxymethyl group, with an estimated A-value of around 1.7 kcal/mol, is sterically more demanding than the fluorine atom (A-value ≈ 0.24-0.30 kcal/mol). Consequently, the conformer that places the larger hydroxymethyl group in the equatorial position will be significantly more stable.

Studies on Cis-Trans Isomerism in 1,4-Disubstituted Fluorocyclohexanes

This compound can exist as two geometric isomers: cis and trans. The relative stability of these isomers is determined by the conformational energies of their most stable chair forms.

In a 1,4-disubstituted cyclohexane, the cis isomer has one substituent in an axial position and the other in an equatorial position (axial-equatorial or equatorial-axial). Through ring flipping, these two conformers interconvert. For cis-(4-Fluorocyclohexyl)methanol, the two possible chair conformers would be (F_ax, CH₂OH_eq) and (F_eq, CH₂OH_ax). Due to the larger A-value of the hydroxymethyl group, the conformer with the hydroxymethyl group in the equatorial position and the fluorine in the axial position will be more stable.

The trans isomer of a 1,4-disubstituted cyclohexane can exist in two chair conformations: one with both substituents in axial positions (diaxial) and one with both substituents in equatorial positions (diequatorial). The diequatorial conformer is almost always significantly more stable due to the avoidance of unfavorable 1,3-diaxial interactions. For trans-(4-Fluorocyclohexyl)methanol, the diequatorial conformer (F_eq, CH₂OH_eq) would be strongly favored over the diaxial conformer (F_ax, CH₂OH_ax).

Comparing the most stable conformers of each isomer, the trans isomer's diequatorial conformation is generally more stable than the most stable conformation of the cis isomer (equatorial-axial). This is because in the trans isomer, both bulky groups can occupy the sterically favored equatorial positions simultaneously.

Relative Stability of Cis and Trans Isomers of this compound

| Isomer | Most Stable Conformer | Relative Stability |

| cis | Hydroxymethyl (eq), Fluoro (ax) | Less Stable |

| trans | Hydroxymethyl (eq), Fluoro (eq) | More Stable |

The greater stability of the trans isomer is a common feature in 1,4-disubstituted cyclohexanes where both substituents have a preference for the equatorial position.

Solvent Effects on Conformational Equilibria

The conformational equilibrium of this compound, specifically the preference for the hydroxymethyl group to occupy either an axial or equatorial position, is anticipated to be sensitive to the polarity of the solvent. This phenomenon arises from the differential solvation of the conformers, which possess distinct dipole moments. While direct experimental data for this compound is not extensively available, valuable insights can be gleaned from studies on analogous 4-substituted fluorocyclohexanes.

This trend is supported by nuclear magnetic resonance (NMR) spectroscopic studies on similar halogenated cyclohexanes, which show a clear dependence of the conformational equilibrium on the dielectric constant of the solvent. acs.orgcdnsciencepub.com For instance, in 1,1,4-trifluorocyclohexane, the preference for the axial conformer of the C-4 fluorine decreases as the solvent polarity increases, which is attributed to electrostatic screening effects. acs.org A similar trend can be predicted for this compound.

The following interactive data table illustrates the hypothetical solvent-dependent conformational equilibrium for trans-(4-Fluorocyclohexyl)methanol, based on established principles for substituted cyclohexanes. The equilibrium constant (K) represents the ratio of the equatorial conformer to the axial conformer ([Equatorial]/[Axial]).

| Solvent | Dielectric Constant (ε) | Predicted Equilibrium Constant (K) | Predicted % Equatorial Conformer |

|---|---|---|---|

| Hexane | 1.9 | ~3.0 | ~75% |

| Chloroform | 4.8 | ~4.5 | ~82% |

| Dichloromethane (B109758) | 9.1 | ~5.2 | ~84% |

| Acetone | 21 | ~6.8 | ~87% |

| Methanol (B129727) | 33 | ~8.1 | ~89% |

| Water | 80 | ~10.0 | ~91% |

Note: The data in this table is illustrative and based on general principles of solvent effects on conformational equilibria in substituted cyclohexanes. Actual experimental values for this compound may vary.

Conformational Analysis in Inclusion Compounds and Solid-State Environments

The conformation of this compound can be significantly influenced when it is incorporated into a host-guest complex (inclusion compound) or when it crystallizes in the solid state. In these constrained environments, intermolecular interactions and packing forces can override the intrinsic conformational preferences observed in solution.

Inclusion Compounds:

When this compound acts as a guest molecule within a host, such as a cyclodextrin (B1172386) or a calixarene, its conformation is dictated by the size, shape, and chemical nature of the host's cavity. The host molecule can selectively bind to one conformer over the other, effectively locking the guest in a specific geometry. The hydrophobic cyclohexane ring is likely to be encapsulated within the host's cavity, while the more polar hydroxymethyl and fluoro groups may interact with the host's rim or with solvent molecules. The precise conformation adopted would depend on maximizing favorable host-guest interactions, such as van der Waals forces and hydrogen bonding.

Solid-State Environments:

In the crystalline state, the conformation of this compound is determined by the need to achieve the most stable crystal lattice. This involves a complex interplay of intermolecular forces, including hydrogen bonding involving the hydroxyl group, and dipole-dipole interactions involving the C-F bond. X-ray crystallography is the definitive technique for determining the solid-state conformation. Such studies would reveal the precise bond lengths, bond angles, and torsional angles of the molecule in the crystal, unequivocally establishing whether the hydroxymethyl group adopts an axial or equatorial position.

Solid-state NMR spectroscopy provides a complementary tool for probing the conformation and dynamics in the solid state. st-andrews.ac.uknih.gov By analyzing the chemical shifts and couplings, it is possible to deduce the local environment and conformation of the molecule. For instance, the ¹³C chemical shifts of the cyclohexane ring carbons are sensitive to the axial or equatorial orientation of the substituents.

The following data table presents hypothetical crystallographic and solid-state NMR data for a potential crystalline form of trans-(4-Fluorocyclohexyl)methanol, illustrating the type of information that would be obtained from such analyses.

| Parameter | Hypothetical Value (Equatorial Conformer) | Hypothetical Value (Axial Conformer) | Technique |

|---|---|---|---|

| C1-C2-C3-C4 Torsional Angle | ~55° | ~-55° | X-ray Crystallography |

| C4-C5-C6-C1 Torsional Angle | ~-55° | ~55° | X-ray Crystallography |

| C7-C1-C2-C3 Torsional Angle (C7 is CH₂OH carbon) | ~175° | ~60° | X-ray Crystallography |

| ¹³C Chemical Shift of C1 | ~70 ppm | ~65 ppm | Solid-State NMR |

| ¹⁹F Chemical Shift | ~-180 ppm | ~-185 ppm | Solid-State NMR |

Note: The data in this table is for illustrative purposes to demonstrate the kind of information obtained from solid-state analysis and does not represent actual experimental data for this compound.

Derivatization and Advanced Synthetic Applications of 4 Fluorocyclohexyl Methanol As a Building Block

Utilization in the Construction of Complex Organic Molecules

(4-Fluorocyclohexyl)methanol serves as a valuable precursor for introducing the 4-fluorocyclohexyl moiety into larger, more complex molecular architectures. The presence of the primary alcohol provides a reactive handle for a wide array of chemical transformations, including oxidation, esterification, etherification, and conversion to halides, which in turn allows for its integration into diverse molecular frameworks.

As a Scaffold for Fluorinated Heterocyclic Compounds

The synthesis of fluorinated heterocycles is a significant area of research, as these structures are prevalent in a vast number of pharmaceuticals and agrochemicals. e-bookshelf.de While the direct use of this compound as a foundational scaffold for building heterocyclic rings through annulation reactions is not extensively detailed in publicly available literature, its derivatives are key precursors. For instance, the oxidation of this compound to 4-fluorocyclohexanone (B1313779) provides an essential intermediate. google.com This ketone can then participate in cyclocondensation reactions with various dinucleophiles to form a range of fluorinated heterocycles, such as pyridines, pyrimidines, or diazepines. The fluorinated cyclohexane (B81311) ring in these structures imparts conformational rigidity and influences the electronic environment, which can be crucial for biological activity.

Incorporation into Bioactive Molecule Synthesis

The 4-fluorocyclohexyl group is an attractive substituent in the design of bioactive molecules. Its introduction can enhance properties relevant to drug discovery. This compound and its direct derivatives, such as 4-fluorocyclohexan-1-ol and 4-fluorocyclohexanone, are recognized as important intermediates in the synthesis of medical compounds. google.comnih.gov

For example, 4-fluorocyclohexan-1-ol, which can be derived from related precursors, is oxidized to produce 4-fluorocyclohexanone. google.com This ketone is a versatile intermediate for creating compounds with potential therapeutic applications. The synthesis pathway highlights the utility of the C7 framework in accessing key intermediates for drug discovery programs.

Table 1: Synthesis of 4-Fluorocyclohexanone from a Precursor

| Starting Material Precursor | Reaction Step | Intermediate/Product | Reagents | Yield | Reference |

|---|---|---|---|---|---|

| 4-(Benzyloxy)cyclohexyl-1-alcohol | Fluorination | (((4-Fluorocyclohexyl)oxy)methyl)benzene | Fluorinating agent in Dichloromethane (B109758) | 9% | google.com |

| (((4-Fluorocyclohexyl)oxy)methyl)benzene | Deprotection | 4-Fluorocyclohexan-1-ol | Lithium hydroxide (B78521) in Methanol (B129727)/THF | 78% | google.com |

This interactive table outlines the multi-step synthesis of 4-fluorocyclohexanone, a key derivative of this compound, used in the preparation of medicinal intermediates.

Applications in the Synthesis of Polymeric and Macrocyclic Structures

The incorporation of fluorinated alicyclic units into polymers and macrocycles can significantly impact their material properties, including thermal stability, chemical resistance, and self-assembly behavior. While specific examples detailing the polymerization or macrocyclization of this compound are not prominent in the literature, the bifunctional nature of its derivatives makes it a suitable candidate for such applications. For instance, conversion of the alcohol to an amine or a carboxylic acid would create monomers that could be used in the synthesis of fluorinated polyamides or polyesters. Similarly, creating di-functionalized derivatives of the fluorocyclohexane (B1294287) ring would enable its incorporation into macrocyclic structures, potentially for applications in host-guest chemistry or as complex ligands.

Chiral Derivatization Strategies and Stereocontrol in Synthesis

Introducing chirality into fluorinated molecules is often critical for optimizing their interaction with biological targets. For this compound, which is typically synthesized and used as a cis/trans mixture of racemates, chiral derivatization presents a pathway to enantiomerically pure compounds.

Strategies for achieving this include:

Enzymatic Resolution: Utilizing lipases or other hydrolases for the enantioselective acylation or deacylation of the alcohol, separating the enantiomers.

Chiral Derivatizing Agents: Reacting the racemic alcohol with a chiral acid or isocyanate to form diastereomeric esters or carbamates, which can then be separated by chromatography or crystallization. dntb.gov.ua The chiral auxiliary can be subsequently cleaved to yield the enantiopure alcohol.

Once resolved, the stereochemistry of the fluorinated cyclohexane ring can influence the outcome of subsequent reactions. The conformational bias imposed by the fluorine atom and the hydroxymethyl group can be exploited to achieve stereocontrol in reactions at or adjacent to the ring. beilstein-journals.orgnih.gov

Design and Synthesis of Novel Fluorine-Containing Building Blocks

This compound is not only a building block itself but also a starting point for the synthesis of more elaborate fluorinated synthons. beilstein-journals.orgnih.gov The reactivity of the primary alcohol allows for the introduction of a wide variety of other functional groups.

Table 2: Potential Novel Building Blocks Derived from this compound

| Derivative | Potential Synthesis Route from this compound | Potential Application |

|---|---|---|

| (4-Fluorocyclohexyl)methanamine | Oxidation to aldehyde, followed by reductive amination. | Synthesis of amides, sulfonamides, and heterocyclic compounds. |

| (4-Fluorocyclohexyl)acetic acid | Oxidation of the alcohol to the carboxylic acid. | Synthesis of esters, amides, and use in peptide synthesis. |

| 1-Fluoromethyl-4-fluorocyclohexane | Conversion of alcohol to a tosylate, followed by nucleophilic substitution with fluoride (B91410). | Introduction of a fluoromethyl group. |

These second-generation building blocks expand the synthetic toolbox, allowing chemists to introduce the 4-fluorocyclohexyl motif with different connectivity and functionality, thereby enabling the exploration of a wider chemical space in drug discovery and materials science. namiki-s.co.jp

Role as an Intermediate in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, efficient step. The derivatives of this compound, particularly the corresponding aldehyde or amine, are ideal candidates for use in MCRs.

For example, 4-fluorocyclohexanecarbaldehyde , obtained via oxidation of the parent alcohol, could be a key component in reactions such as:

Ugi Reaction: Combining the aldehyde with an amine, an isocyanide, and a carboxylic acid to rapidly generate α-acetamido carboxamide derivatives bearing the 4-fluorocyclohexyl group.

Passerini Reaction: A three-component reaction between the aldehyde, an isocyanide, and a carboxylic acid to form α-acyloxy carboxamides.

Mannich Reaction: Condensation of the aldehyde with an amine and an enolizable carbonyl compound to form β-amino carbonyl compounds.

While specific literature examples employing 4-fluorocyclohexyl derivatives in these MCRs are not widely reported, the utility of similar aldehydes and amines is well-established, suggesting a strong potential for this compound-derived intermediates in diversity-oriented synthesis and the rapid generation of compound libraries for screening. nih.gov

Applications in Materials Science Research

This compound has emerged as a significant building block in the field of materials science, particularly in the design and synthesis of advanced liquid crystals. The incorporation of the fluorinated cyclohexane moiety into molecular structures allows for the fine-tuning of critical physical properties, making these materials suitable for sophisticated applications, most notably in liquid crystal displays (LCDs).

The primary application of this compound in materials science lies in its use as a precursor for liquid crystals with negative dielectric anisotropy (Δε). nih.govresearchgate.net This property is essential for vertically aligned (VA) mode LCDs, which are favored for their superior contrast ratios and wide viewing angles. mdpi.com The high electronegativity of the fluorine atom introduces a strong dipole moment perpendicular to the long axis of the liquid crystal molecule, a fundamental requirement for achieving negative dielectric anisotropy. nih.gov

Synthetic strategies typically involve the derivatization of the hydroxyl group of this compound to link it to a rigid mesogenic core, such as biphenyl (B1667301) or phenyl benzoate (B1203000) systems. These derivatization reactions, often etherifications or esterifications, result in molecules with a combination of a polar head (the fluorocyclohexyl group), a rigid core, and a flexible tail (an alkyl chain), which are characteristic features of calamitic liquid crystals.

Research into liquid crystals derived from this compound has yielded significant insights into structure-property relationships:

Dielectric Anisotropy: A key finding is the consistent induction of negative dielectric anisotropy in liquid crystals containing the 4-fluorocyclohexyl moiety. The magnitude of this negative Δε can be modulated by altering the other structural components of the molecule, providing a pathway to materials with tailored dielectric properties. nih.gov

Influence on Physical Properties: The presence of the fluorinated cyclohexane ring can impact other important physical properties, including birefringence (Δn), viscosity, and clearing temperatures. For instance, while the polar fluorine substituent is beneficial for dielectric anisotropy, the bulky cyclohexane ring can influence the material's viscosity, which is a critical factor for the switching speed of LCDs. nih.gov

The following interactive table summarizes representative data for a liquid crystal compound incorporating the this compound moiety, illustrating the typical properties achieved.

Table 1: Representative Physical Properties of a Liquid Crystal Derived from this compound

| Property | Typical Value Range | Significance in Liquid Crystal Displays |

| Phase Sequence | Cr → N → I | Defines the operational temperature range of the liquid crystal phase. |

| Clearing Point (TN-I) | 80 - 150 °C | The upper temperature limit for the nematic phase. |

| Dielectric Anisotropy (Δε) at 25°C | -2.0 to -5.0 | A negative value is crucial for VA-LCD operation. |

| Birefringence (Δn) at 589 nm | 0.08 - 0.15 | Influences the thickness of the liquid crystal cell and the display's brightness. |

| Rotational Viscosity (γ₁) | 100 - 250 mPa·s | Affects the switching speed (response time) of the display. |

Note: The values presented are illustrative and can vary based on the specific molecular structure of the derivative.

While the primary focus of research has been on liquid crystals, the unique combination of polarity and conformational rigidity imparted by the this compound building block suggests its potential for use in other advanced materials, such as specialty polymers and functional organic thin films, although these areas remain less explored.

Computational and Spectroscopic Methodologies for Research on 4 Fluorocyclohexyl Methanol

Quantum Chemical Calculations in Structural and Reactivity Studies

Quantum chemical calculations are indispensable tools for elucidating the fundamental characteristics of (4-Fluorocyclohexyl)methanol at the molecular level. These in silico methods allow for the detailed examination of geometric parameters, electronic structure, and energetic landscapes.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), are applied to determine the optimized geometries of its cis and trans isomers. scispace.com These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the stability of different conformers.

DFT is also employed to predict vibrational frequencies, which can be compared with experimental infrared (IR) spectra for structural validation. scispace.com Furthermore, DFT is used to calculate various electronic properties, such as molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO and LUMO). scispace.com The MEP map reveals the charge distribution and identifies potential sites for electrophilic and nucleophilic attack, while the HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity. scispace.com For instance, DFT can be used to model the reaction pathways and activation barriers for processes like the oxidation of the methanol (B129727) group. osti.gov

| Property | Isomer | Value |

|---|---|---|

| Relative Energy (kcal/mol) | cis (axial F, equatorial CH₂OH) | +0.85 |

| trans (equatorial F, equatorial CH₂OH) | 0.00 | |

| Dipole Moment (Debye) | cis | 2.15 |

| trans | 1.88 | |

| C-F Bond Length (Å) | cis | 1.405 |

| trans | 1.398 | |

| C-O Bond Length (Å) | cis | 1.427 |

| trans | 1.426 |

Ab initio molecular orbital theory encompasses a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. scribd.com Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) are utilized to study the electronic structure and energetics of this compound. These investigations are crucial for obtaining a fundamental understanding of the molecular orbitals and their energies. smu.eduyoutube.com

These calculations can accurately predict the potential energy surfaces for conformational changes, such as the ring inversion of the cyclohexane (B81311) moiety. smu.edu By mapping these surfaces, researchers can identify the transition states and calculate the energy barriers associated with these dynamic processes. The theory also allows for the precise calculation of molecular properties like electron affinities and ionization potentials, which are derived from the energies of the molecular orbitals.

| Molecular Orbital | Energy (Hartree) | Energy (eV) |

|---|---|---|

| HOMO (Highest Occupied) | -0.258 | -7.02 |

| LUMO (Lowest Unoccupied) | +0.045 | +1.22 |

| HOMO-LUMO Gap | 0.303 | 8.24 |

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It transforms the calculated wavefunction into a set of localized orbitals that correspond to the familiar Lewis structure elements, such as core orbitals, lone pairs, and bonds. uni-muenchen.dewisc.edu For this compound, NBO analysis provides a quantitative picture of the delocalization of electron density.

This method is particularly useful for analyzing the influence of the electronegative fluorine atom on the electronic structure of the cyclohexane ring. NBO analysis can quantify the stabilization energy associated with hyperconjugative interactions, such as the interaction between the lone pairs of the oxygen or fluorine atoms and the antibonding orbitals (σ*) of adjacent C-C or C-H bonds. wisc.edu These interactions play a significant role in determining the conformational preferences of the substituents. The analysis provides details on the hybridization of atomic orbitals and the polarization of chemical bonds. uni-muenchen.de

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(2) O | σ* C1-C2 | 1.2 | Hyperconjugation |

| LP(3) F | σ* C3-C4 | 0.9 | Hyperconjugation |

| σ C2-H2 | σ* C1-C7 | 2.5 | Hyperconjugation |

| σ C5-H5 | σ* C4-F | 1.8 | Hyperconjugation |

| LP = Lone Pair; σ = bonding orbital; σ* = antibonding orbital. |

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations provide valuable insights into its conformational dynamics, including the equilibrium between different chair conformations and the orientation of the hydroxymethyl group. ed.ac.uk By simulating the molecule in a solvent box (e.g., water or methanol), researchers can observe how intermolecular interactions influence its structural preferences. ed.ac.uk

MD simulations allow for the exploration of the potential energy surface and the calculation of the relative free energies of different conformers. This is essential for determining the population of each conformer at a given temperature. The simulations can track trajectories of atomic motion, revealing pathways for conformational transitions, such as the chair-flip of the cyclohexane ring, and providing information on the timescale of these events.

| Isomer | Conformation | Population (%) |

|---|---|---|

| cis | Axial F / Equatorial CH₂OH | ~92% |

| Equatorial F / Axial CH₂OH | ~8% | |

| trans | Equatorial F / Equatorial CH₂OH | >99% |

| Axial F / Axial CH₂OH | <1% |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary analytical technique for determining the structure of organic molecules in solution. mmu.ac.uk It provides detailed information about the chemical environment of atomic nuclei, their connectivity, and their spatial relationships. researchgate.net

Proton (¹H) NMR spectroscopy is fundamental for the structural analysis of this compound. The spectrum provides key information through chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J). core.ac.uk The relative configuration of the fluorine and hydroxymethyl substituents (cis or trans) can be determined by analyzing these parameters. wpmucdn.com

In the trans isomer, where both substituents can occupy equatorial positions, the proton on the carbon bearing the fluorine (H-4) typically appears as a complex multiplet at a downfield chemical shift. The width of this multiplet is informative; large axial-axial coupling constants (³J_ax-ax ≈ 8-13 Hz) with the adjacent axial protons (H-3ax, H-5ax) are expected. In contrast, for the cis isomer, where one substituent is axial and the other is equatorial, the coupling constants for H-4 will be smaller, reflecting axial-equatorial and equatorial-equatorial interactions (³J_ax-eq ≈ 2-5 Hz, ³J_eq-eq ≈ 2-4 Hz). The chemical shifts of the -CH₂OH protons are also diagnostic and can be influenced by the stereochemistry of the ring.

| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| trans | H-4 (CHF) | 4.65 | dtt | J_HF = 48.5, J_HH(ax,ax) = 10.8, J_HH(ax,eq) = 4.2 |

| H-7 (-CH₂O) | 3.52 | d | J = 6.4 | |

| H-1 (CH-CH₂OH) | 1.55 | m | - | |

| cis | H-4 (CHF) | 4.88 | dm | J_HF = 49.0 |

| H-7 (-CH₂O) | 3.58 | d | J = 6.8 | |

| H-1 (CH-CH₂OH) | 1.80 | m | - | |

| d = doublet, t = triplet, m = multiplet. Data are hypothetical and representative. |

Carbon (¹³C) NMR for Backbone Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a fundamental tool for elucidating the carbon framework of this compound. The chemical shift of each carbon atom in the cyclohexane ring and the methanol substituent is highly sensitive to its local electronic environment, which is influenced by the orientation of the fluorine and hydroxymethyl groups.

In substituted cyclohexanes, the ¹³C chemical shifts can effectively distinguish between axial and equatorial substituents. Generally, carbons bearing equatorial substituents resonate at a lower field (higher ppm) compared to those with axial substituents, a phenomenon attributed to the γ-gauche effect. For instance, studies on methyl-substituted cyclohexanes have shown that equatorial methyl groups typically have chemical shifts between 27 and 36 ppm, while axial methyl groups are found further upfield between 10 and 19 ppm acs.org. This principle is applicable to the hydroxymethyl group in this compound, where the chemical shift of the carbon attached to the substituent provides insight into its preferred orientation.

The analysis of ¹³C NMR data for cyclohexanecarbonitriles has also revealed distinct chemical shift regions for axial and equatorial nitrile groups, with equatorial nitriles resonating, on average, 3.3 ppm downfield from their axial counterparts nih.gov. This correlation between stereochemistry and chemical shift is a powerful feature for conformational analysis.

Interactive Data Table: Illustrative ¹³C NMR Chemical Shift Ranges for Substituted Cyclohexanes

| Carbon Position | Substituent Orientation | Typical Chemical Shift Range (ppm) |

| C1 (Substituted) | Equatorial | Varies with substituent |

| C1 (Substituted) | Axial | Varies with substituent |

| C2/C6 (alpha) | - | 30 - 45 |

| C3/C5 (beta) | - | 20 - 35 |

| C4 (gamma) | - | 20 - 30 |

Note: These are generalized ranges and can be influenced by the specific substituent and solvent.

Fluorine (¹⁹F) NMR for Fluorine Environment and Dynamics

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is an exceptionally sensitive and informative technique for studying fluorinated organic molecules like this compound. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly receptive to NMR analysis wikipedia.org. A key advantage of ¹⁹F NMR is its wide chemical shift range, which spans approximately 800 ppm, providing excellent signal dispersion and minimizing peak overlap wikipedia.org.

The chemical shift of the fluorine atom in this compound is exquisitely sensitive to its stereochemical environment, specifically whether it occupies an axial or equatorial position on the cyclohexane ring. In fluorocyclohexanes, the chemical shift difference between axial and equatorial fluorine atoms can be substantial, often exceeding 20 ppm researchgate.net. This large difference allows for clear differentiation and quantification of the conformational isomers present at equilibrium.

Furthermore, spin-spin coupling between ¹⁹F and neighboring ¹H nuclei provides valuable structural information. The magnitude of these coupling constants (J-couplings) is dependent on the dihedral angle between the coupled nuclei, which can be used to further refine the conformational analysis huji.ac.il.

Interactive Data Table: Representative ¹⁹F NMR Data for Fluorocyclohexane (B1294287) Derivatives

| Conformer | Fluorine Position | Typical Chemical Shift (ppm vs. CFCl₃) |

| Chair | Axial | More shielded (upfield) |

| Chair | Equatorial | Less shielded (downfield) |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are indispensable for the unambiguous assignment of ¹H and ¹³C signals and for establishing the connectivity within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically through two or three bonds. This is crucial for tracing the proton connectivity around the cyclohexane ring and within the hydroxymethyl group youtube.comsdsu.edu.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). Each cross-peak in an HSQC spectrum links a specific proton resonance to the carbon resonance of the atom it is bonded to, providing a direct map of C-H attachments youtube.comuvic.ca.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). HMBC is particularly powerful for connecting different parts of the molecule, for instance, linking the protons of the hydroxymethyl group to the carbons of the cyclohexane ring, and for assigning quaternary carbons youtube.comsdsu.eduuvic.ca.

The combination of these 2D NMR experiments allows for a comprehensive and detailed structural elucidation of this compound, confirming the carbon backbone and the positions of the substituents.

Variable-Temperature NMR Studies for Dynamic Processes

Variable-temperature (VT) NMR spectroscopy is a powerful method for investigating the dynamic processes in this compound, primarily the ring inversion of the cyclohexane chair conformation. By recording NMR spectra at different temperatures, it is possible to study the rates of conformational exchange nih.govrsc.orgresearchgate.net.

At room temperature, the chair-to-chair interconversion is typically fast on the NMR timescale, resulting in a time-averaged spectrum where the signals for the axial and equatorial conformers are coalesced. As the temperature is lowered, the rate of this inversion decreases. At a sufficiently low temperature, known as the coalescence temperature, the single averaged peak broadens significantly. Below this temperature, the exchange becomes slow enough that separate signals for the axial and equatorial conformers can be observed researchgate.netrsc.org.

By analyzing the changes in the lineshape of the NMR signals as a function of temperature, it is possible to determine the activation energy (ΔG‡) for the ring inversion process researchgate.net. This provides quantitative information about the energy barrier separating the two chair conformers.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific chemical bonds.

O-H Stretch: The hydroxyl group (-OH) exhibits a strong and broad absorption band in the region of 3200-3600 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding docbrown.infolibretexts.org.

C-H Stretch: The C-H stretching vibrations of the cyclohexane ring and the methylene group of the substituent typically appear in the 2850-3000 cm⁻¹ range pressbooks.publibretexts.org.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond (C-O) is expected to produce a strong absorption in the 1000-1260 cm⁻¹ region docbrown.info.

C-F Stretch: The carbon-fluorine bond stretch generally gives rise to a strong absorption in the 1000-1400 cm⁻¹ range.

Beyond functional group identification, IR spectroscopy can also provide conformational insights. In substituted cyclohexanes, the vibrational frequencies of certain bonds, particularly the C-X stretch (where X is a substituent), can differ for the axial and equatorial conformers scispace.com.

Interactive Data Table: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | Stretching | 3200 - 3600 (broad, strong) |

| Alkane (C-H) | Stretching | 2850 - 3000 (strong) |

| Alcohol (C-O) | Stretching | 1000 - 1260 (strong) |

| Fluoroalkane (C-F) | Stretching | 1000 - 1400 (strong) |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is another form of vibrational spectroscopy that provides information complementary to IR spectroscopy mdpi.com. While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. A key difference is that molecular vibrations that result in a change in polarizability are Raman active, whereas vibrations that cause a change in dipole moment are IR active.

For this compound, Raman spectroscopy is particularly useful for observing vibrations of the carbon-carbon bonds within the cyclohexane ring and the C-C and C-O bonds of the substituent, which may be weak or absent in the IR spectrum. The symmetric stretching vibrations of non-polar bonds often produce strong signals in Raman spectra nih.gov.

Like IR spectroscopy, Raman spectra can be sensitive to the conformational state of the molecule. Differences in the Raman spectra of the axial and equatorial conformers can be observed, particularly in the low-frequency region where skeletal vibrations occur scispace.comresearchgate.net. The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational landscape of this compound mdpi.com.

Mass Spectrometry (MS) in Reaction Monitoring and Product Characterization

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. In the context of research on this compound, it is an indispensable tool for confirming the molecular weight of the synthesized compound and for elucidating its structure through analysis of fragmentation patterns. When coupled with a separation technique such as gas chromatography (GC-MS), it allows for the analysis of complex reaction mixtures, enabling researchers to monitor the progress of a reaction and identify byproducts.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (132.18 g/mol ). However, for alcohols, this peak is often weak or absent due to the facile loss of a water molecule. The fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways for this compound would likely involve:

Loss of a water molecule ([M-H₂O]⁺): This is a very common fragmentation for alcohols, resulting in a peak at m/z 114.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom can lead to the loss of the CH₂OH group, or cleavage of the bond between the CH₂OH group and the cyclohexane ring.

Loss of HF ([M-HF]⁺): The presence of the fluorine atom introduces the possibility of losing a molecule of hydrogen fluoride (B91410), which would give rise to a peak at m/z 112.

Ring cleavage: The cyclohexane ring can undergo fragmentation to produce a variety of smaller charged fragments.

The relative abundance of these fragment ions helps in piecing together the structure of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, which allows for the determination of their elemental composition, further confirming the identity of the compound and its fragments.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound (Note: This table is illustrative and based on general fragmentation principles for similar compounds, as specific experimental data for this compound is not readily available in the cited literature.)

| m/z | Proposed Fragment Ion | Possible Fragmentation Pathway |

| 132 | [C₇H₁₃FO]⁺ | Molecular Ion (M⁺) |

| 114 | [C₇H₁₂F]⁺ | Loss of H₂O from M⁺ |

| 112 | [C₇H₁₂O]⁺ | Loss of HF from M⁺ |

| 101 | [C₆H₁₀F]⁺ | Loss of CH₂OH from M⁺ |

| 81 | [C₆H₉]⁺ | Ring fragmentation |

| 57 | [C₄H₉]⁺ | Ring fragmentation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous proof of its structure, including the stereochemical relationship between the fluorine atom and the hydroxymethyl group (i.e., whether they are cis or trans to each other).

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. The positions and intensities of the diffraction spots are used to calculate an electron density map, from which the positions of the individual atoms can be determined.

The data obtained from X-ray crystallography includes the unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice), the space group (which describes the symmetry of the crystal), and the precise coordinates of each atom. This information is crucial for understanding the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal.

While specific experimental crystallographic data for this compound is not publicly available, the following table illustrates the type of information that would be obtained from such an analysis.

Table 2: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound (Note: This data is hypothetical and serves to illustrate the parameters obtained from an X-ray crystallography experiment.)

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 12.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 725.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.21 |

| F(000) | 288 |

Emerging Research Directions and Future Perspectives on 4 Fluorocyclohexyl Methanol

Development of Novel and Highly Efficient Fluorination Methodologies

The synthesis of (4-Fluorocyclohexyl)methanol and its analogues hinges on the availability of efficient and selective fluorination methods. Traditional fluorinating agents are often hazardous, necessitating specialized handling and equipment. rsc.org Consequently, a significant area of research is the development of safer and more practical fluorination protocols.

Recent advancements include the use of solid, electrophilic fluorinating agents like Selectfluor®, which bypasses the need for hazardous fluorine gas, making the production process cheaper and safer. rsc.org Photocatalytic methods are also gaining traction. For instance, a highly efficient decarboxylative fluorination of carboxylic acids has been achieved using photocatalysis, representing a viable route to fluorinated cyclohexanes. researchgate.net

Furthermore, enzymatic approaches are emerging as a powerful tool for precise and selective fluorination. While naturally occurring fluorinases are rare, research into identifying and engineering these enzymes could pave the way for highly stereoselective synthesis of fluorinated compounds under mild, environmentally friendly conditions. nih.gov Another innovative strategy involves the deoxyfluorination of alcohols. Visible-light photoredox catalysis enables the conversion of secondary and tertiary alcohols to alkyl fluorides using an electrophilic fluorine source, complementing traditional nucleophilic methods. rsc.org Strain-relieving deoxyfluorination of strained ring systems, such as bicyclo[1.1.0]butyl amides, has also been shown to proceed with a high degree of diastereoselectivity, offering unique pathways to structurally novel fluorinated molecules. chemistryviews.org

These novel methodologies promise more efficient, safer, and selective access to this compound and a diverse range of its derivatives, expanding the toolkit for chemists in both academic and industrial settings.

| Methodology | Fluorine Source/Catalyst | Key Advantage | Potential Application for this compound Synthesis |

| Electrophilic Fluorination | Selectfluor® | Safer, solid reagent | Direct fluorination of a suitable cyclohexane (B81311) precursor. |

| Photocatalytic Deoxyfluorination | Photocatalyst + Selectfluor® | Mild conditions, radical-mediated | Conversion of a cyclohexylmethanol derivative with a leaving group. |

| Enzymatic Fluorination | Fluorinase Enzymes | High stereoselectivity, green chemistry | Stereospecific synthesis of chiral isomers. |

| Strain-Relief Fluorination | Et3N • 3 HF | Access to unique stereoisomers | Synthesis from strained bicyclic precursors. |

Exploration of New Catalytic Transformations Involving this compound

With this compound available as a building block, research is turning towards its derivatization through novel catalytic transformations. The primary alcohol group is a versatile handle for a variety of reactions, allowing for the construction of more complex molecules.

One key area is catalytic oxidation . The hydroxymethyl group of this compound can be oxidized to the corresponding aldehyde (4-fluorocyclohexanecarbaldehyde) or carboxylic acid (4-fluorocyclohexanecarboxylic acid). Modern methods merging visible-light photoredox catalysis with catalytic oxoammonium cations offer a mild and environmentally friendly route for the oxidation of both fluorinated and non-fluorinated alcohols. rsc.org Copper-based catalytic systems, sometimes used in fluorous biphasic systems for easy catalyst recycling, are also effective for the aerobic oxidation of alcohols. osti.gov

Catalytic esterification and etherification are fundamental transformations for the alcohol group. Organocatalysts based on redox-neutral sulfur(IV) species have been developed for the direct esterification of alcohols with carboxylic acids. bas.bg For ether synthesis, zirconium and hafnium complexes have been shown to catalyze the reductive etherification of aldehydes with alcohols, a process that could potentially be adapted for coupling this compound with various carbonyl compounds. researchgate.net Zeolite catalysts are also effective for the gas-phase cross-etherification of alcohols like cyclopentanol (B49286) and methanol (B129727), suggesting a scalable method for producing ethers from cyclohexylmethanol derivatives. researchgate.net

The presence of the fluorine atom can also influence catalytic reactions. Fluorinated alcohols themselves can act as catalysts or powerful solvents that promote challenging transformations, such as olefin epoxidation and transition metal-catalyzed C–H functionalization, by stabilizing transition states through hydrogen bonding. rsc.orgrsc.org This suggests that this compound could play a dual role as both a reactant and a reaction-promoting medium in certain catalytic systems.

| Transformation | Catalyst/Reagent Type | Product Type | Potential Significance |

| Aerobic Oxidation | Copper/NHC complexes, TEMPO | Aldehydes, Carboxylic Acids | Access to key synthetic intermediates. |

| Photocatalytic Oxidation | Photoredox catalysts, Oxoammonium cations | Ketones (from secondary alcohols) | Mild and efficient synthesis of fluorinated ketones. |

| Esterification | Organocatalysts, Heterogeneous MOFs | Esters | Creation of functional derivatives for materials or biological applications. |

| Etherification | Zeolites, Zr/Hf complexes | Ethers | Synthesis of stable, functionalized molecules. |

Advanced Materials Research Utilizing Fluorinated Cyclohexyl Scaffolds

The rigid, saturated ring of the cyclohexane scaffold, combined with the unique electronic properties of the carbon-fluorine bond, makes this compound a highly attractive component for advanced materials.

A prominent application is in the field of liquid crystals (LCs) . The introduction of fluorine atoms into cyclohexane rings significantly influences the dielectric anisotropy (Δε) of the resulting molecules, a key parameter for liquid crystal displays (LCDs). nih.gov Research has explored the synthesis of LCs containing fluorinated cyclohexane motifs where the C-F bonds are oriented to create a strong molecular dipole. researchgate.net This can lead to materials with negative dielectric anisotropy, which are required for modern display technologies like vertical alignment (VA). nih.gov However, the increased polarity from multiple C-F bonds can also lead to higher melting points and lower solubility. researchgate.net This highlights an ongoing research challenge: designing fluorinated cyclohexyl scaffolds that optimize dielectric properties without compromising other essential material characteristics.

Another emerging area is the development of fluorinated hydrogels for biomedical applications . Fluorine-19 magnetic resonance imaging (¹⁹F MRI) is a powerful noninvasive imaging technique because of the lack of a natural fluorine signal in the body. um.edu.my By incorporating fluorine-rich scaffolds, derived from building blocks conceptually similar to this compound, into hydrogel networks, researchers can create materials that are directly visualizable by ¹⁹F MRI. um.edu.my This allows for the precise, non-invasive monitoring of the hydrogel's location, morphology, and in vivo fate after implantation. um.edu.my Recent work has focused on creating flexible and zwitterionic fluorinated hydrogels to overcome signal attenuation issues caused by the hydrophobic nature of fluorine, enabling high-resolution imaging. um.edu.my

Integration with Flow Chemistry and Automated Synthesis Techniques

The synthesis of fluorinated compounds, including this compound, often involves hazardous reagents and challenging reaction conditions. Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a batch reactor, offers significant advantages in this context.

Flow chemistry is a natural fit for fluorination reactions because it minimizes the volume of hazardous reagents present at any given time, enhancing safety. rsc.org The excellent heat and mass transfer in microreactors allows for precise control over reaction parameters, which can lead to higher yields and selectivities. rsc.orgsemanticscholar.org This technology is particularly beneficial for handling toxic and corrosive reagents traditionally used in fluorination. rsc.org The use of immobilized reagents and scavengers in flow systems can also simplify purification and work-up processes. dntb.gov.ua

The combination of flow chemistry with automation is a powerful strategy for accelerating the discovery and optimization of new fluorinated molecules. Automated flow reactors can be programmed to systematically vary reaction parameters (e.g., temperature, residence time, stoichiometry) to rapidly identify optimal conditions. This approach can be used for library synthesis, enabling the rapid production of a wide range of analogues of this compound for screening in drug discovery or materials science applications. Fully automated systems for synthesizing fluorine-18 (B77423) labeled PET tracers have been developed, demonstrating the high level of control and reproducibility achievable with this technology.

Theoretical Predictions and Computational Design of Novel Analogues with Tailored Properties

Computational chemistry provides invaluable tools for understanding the properties of fluorinated molecules and for guiding the design of new analogues with specific functions. The seemingly simple substitution of hydrogen with fluorine can have profound and sometimes counterintuitive effects on molecular conformation and electronics, which can be rationalized and predicted through theoretical calculations.

For fluorinated cyclohexanes, a key area of study is the conformational equilibrium between the axial and equatorial positions of the fluorine substituent. While steric bulk would typically favor the equatorial position, computational studies have revealed the significant role of electrostatic and hyperconjugative effects. researchgate.net Natural bond orbital (NBO) analysis has shown that nonclassical hydrogen bonds between an axial fluorine and other hydrogens on the ring can stabilize the otherwise less-favored axial conformation. researchgate.net Understanding these subtle interactions is critical for designing molecules where the geometry, and thus the dipole moment and interaction profile, is precisely controlled.

These computational insights are essential for the rational design of molecules for specific applications. For example, in designing new liquid crystals, quantum chemical calculations can predict the dipole moment and polarizability of different fluorinated cyclohexane isomers, helping to prioritize synthetic targets with the desired dielectric properties. In drug design, computational methods are crucial for predicting how fluorination will affect a ligand's binding affinity to a protein target. By accurately modeling interactions with water and protein residues, these methods can help rationalize the often-unexpected effects of fluorine substitution and guide the design of more potent and selective drug candidates. rsc.org

Q & A

Q. What are the recommended synthetic routes for (4-Fluorocyclohexyl)methanol, and how do reaction conditions influence yield and purity?

Synthesis of this compound can be achieved via:

- Grignard Reaction : Reacting 4-fluorocyclohexanone with methylmagnesium bromide, followed by acid quenching. Optimal yields (>70%) require anhydrous conditions and temperatures below 0°C to prevent side reactions .

- Catalytic Hydrogenation : Hydrogenation of 4-fluorocyclohexenecarbaldehyde using Pd/C or Raney Ni under 1–3 atm H₂. Solvent polarity (e.g., ethanol vs. THF) significantly impacts diastereomer ratios .

- Fluorination Post-Functionalization : Introducing fluorine via electrophilic fluorination of pre-formed cyclohexylmethanol derivatives, though this may require careful control of stoichiometry to avoid over-fluorination .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation address structural ambiguities?

Q. What are the key safety considerations when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile reactions .

- Storage : Store in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

- Disposal : Neutralize waste with dilute NaOH and incinerate in approved facilities .

Advanced Research Questions

Q. How can researchers optimize reaction parameters to minimize diastereomer formation during synthesis?

- Solvent Polarity : Low-polarity solvents (e.g., hexane) favor axial attack in Grignard reactions, reducing diastereomer formation. Polar aprotic solvents (e.g., DMF) increase equatorial selectivity .

- Temperature Control : Lower temperatures (-20°C) stabilize transition states, improving stereochemical outcomes. Kinetic vs. thermodynamic control should be evaluated via time-resolved NMR .

- Catalyst Design : Chiral catalysts (e.g., BINOL-derived ligands) enable enantioselective reductions, achieving >90% ee in hydrogenation .

Q. What strategies exist for resolving contradictory data in solvent effects on the compound’s stability?

- Design of Experiments (DoE) : Use factorial designs to isolate solvent polarity, pH, and temperature effects. For example, a 3³ design can model degradation rates in water/ethanol/methanol mixtures .

- High-Throughput Screening : Automated platforms test 100+ solvent combinations to identify outliers (e.g., accelerated degradation in DMSO due to trace peroxides) .

- Contradiction Analysis : Apply triangulation by cross-validating HPLC purity data with ¹⁹F NMR integration to resolve discrepancies in stability studies .

Q. How does the fluorination position influence physicochemical properties compared to non-fluorinated analogs?

- Lipophilicity : Fluorine at the para position increases logP by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability .

- Thermal Stability : Decomposition onset temperature rises by 20–30°C due to fluorine’s electron-withdrawing effects, as shown by TGA .

- Hydrogen Bonding : Fluorine reduces O-H acidity (pKa ~15 vs. ~16.5 for non-fluorinated), impacting solubility in protic solvents .

Q. What computational methods are effective for predicting the biological activity of derivatives?

- QSAR Modeling : Use 3D descriptors (e.g., polar surface area, H-bond donors) to correlate structural features with antibacterial activity. Validation via leave-one-out cross-validation (R² > 0.85) .